molecular formula C39H73NO3S2 B14650513 2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate CAS No. 52899-81-7

2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate

Cat. No.: B14650513
CAS No.: 52899-81-7
M. Wt: 668.1 g/mol
InChI Key: RGOJTVCZEWUMKE-UHFFFAOYSA-N
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Description

2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate is a complex organic compound characterized by the presence of multiple functional groups, including thiiranes and amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of thiirane rings and the subsequent coupling of these rings with octanoyl groups. The reaction conditions often involve the use of strong bases and nucleophiles to facilitate the formation of the thiirane rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate can undergo various chemical reactions, including:

    Oxidation: The thiirane rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The thiirane rings can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiirane rings can lead to the formation of sulfoxides or sulfones, while reduction of the amide groups can yield amines.

Scientific Research Applications

2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structural features make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate involves its interaction with specific molecular targets. The thiirane rings can interact with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate: Similar in structure but may have different substituents on the thiirane rings or the octanoyl groups.

    This compound: Another similar compound with variations in the length of the alkyl chains.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

52899-81-7

Molecular Formula

C39H73NO3S2

Molecular Weight

668.1 g/mol

IUPAC Name

2-[methyl-[8-(3-octylthiiran-2-yl)octanoyl]amino]ethyl 8-(3-octylthiiran-2-yl)octanoate

InChI

InChI=1S/C39H73NO3S2/c1-4-6-8-10-14-20-26-34-36(44-34)28-22-16-12-18-24-30-38(41)40(3)32-33-43-39(42)31-25-19-13-17-23-29-37-35(45-37)27-21-15-11-9-7-5-2/h34-37H,4-33H2,1-3H3

InChI Key

RGOJTVCZEWUMKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(S1)CCCCCCCC(=O)N(C)CCOC(=O)CCCCCCCC2C(S2)CCCCCCCC

Origin of Product

United States

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